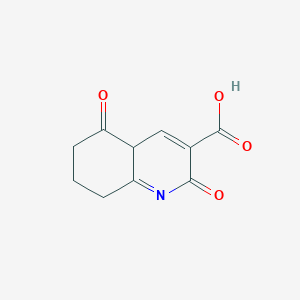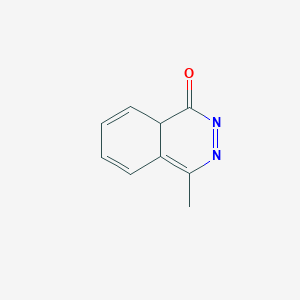![molecular formula C15H18NO4- B12362527 (3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B12362527.png)
(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-D-Tic-oOH, also known as ®-N-tert-Butoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a derivative of tetrahydroisoquinoline. This compound is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be easily removed under acidic conditions, making Boc-D-Tic-oOH a valuable reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Boc-D-Tic-oOH can be synthesized through a multi-step process involving the protection of the amino group and the formation of the tetrahydroisoquinoline ring. One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of Boc-D-Tic-oOH follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Boc-D-Tic-oOH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Reaction with nucleophiles to form substituted tetrahydroisoquinoline derivatives.
Oxidation and Reduction: Although less common, Boc-D-Tic-oOH can undergo oxidation and reduction reactions to modify the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include deprotected tetrahydroisoquinoline, substituted tetrahydroisoquinoline derivatives, and oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
Boc-D-Tic-oOH has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Peptide Synthesis: Used as a protecting group for amino acids during peptide synthesis.
Pharmaceutical Research: Serves as a building block for the synthesis of various pharmaceutical compounds, including HIV protease inhibitors and angiotensin-converting enzyme inhibitors.
Biological Studies: Employed in the study of enzyme mechanisms and protein interactions.
Industrial Applications: Utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Boc-D-Tic-oOH primarily involves the protection and deprotection of amino groups. The Boc group is added to the amino group through nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The protected amino group can then undergo various chemical transformations without interference. Deprotection occurs under acidic conditions, where the Boc group is cleaved, releasing carbon dioxide and tert-butyl cation .
Comparación Con Compuestos Similares
Boc-D-Tic-oOH is unique due to its specific structure and reactivity. Similar compounds include:
Boc-D-Trp-oOH: Another Boc-protected amino acid used in peptide synthesis.
Fmoc-D-Tic-oOH: A similar compound with a different protecting group (fluorenylmethyloxycarbonyl) used for different synthetic applications.
Boc-D-Phe-oOH: A Boc-protected phenylalanine derivative used in peptide synthesis.
These compounds share similar applications but differ in their protecting groups and specific reactivity, making Boc-D-Tic-oOH a valuable reagent in its own right.
Propiedades
Fórmula molecular |
C15H18NO4- |
|---|---|
Peso molecular |
276.31 g/mol |
Nombre IUPAC |
(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/p-1/t12-/m1/s1 |
Clave InChI |
HFPVZPNLMJDJFB-GFCCVEGCSA-M |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@@H]1C(=O)[O-] |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


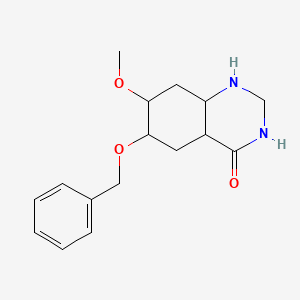
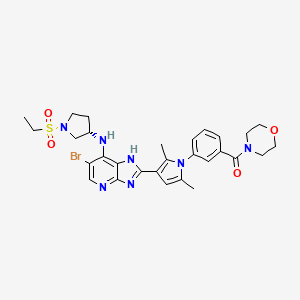
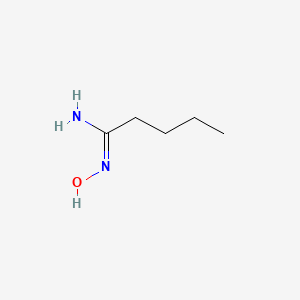
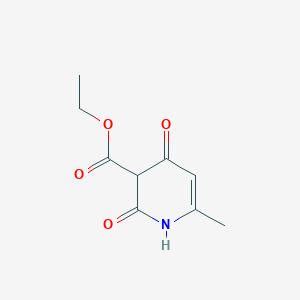
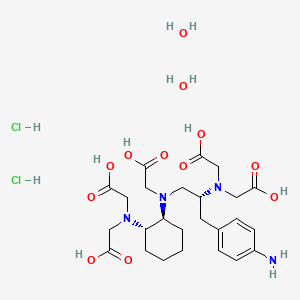
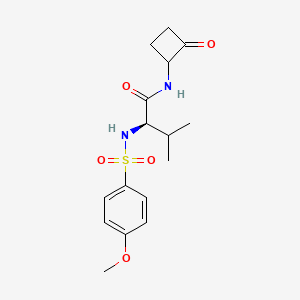
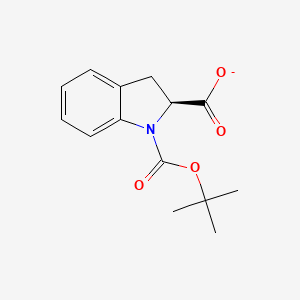
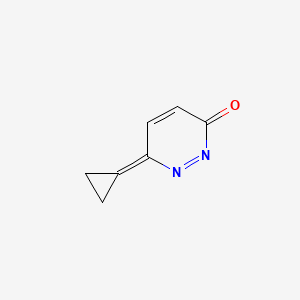
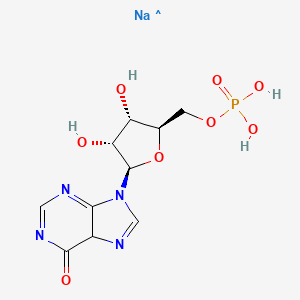
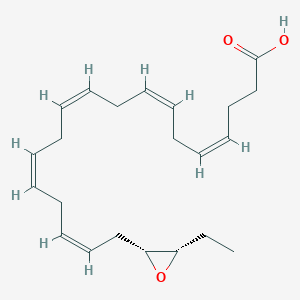
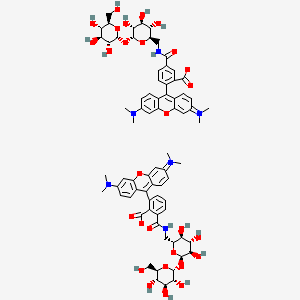
![5-(2-{(1z)-5-Fluoro-2-Methyl-1-[4-(Propan-2-Yl)benzylidene]-1h-Inden-3-Yl}ethyl)-1h-Tetrazole](/img/structure/B12362505.png)
